molecular formula C47H40ClN3O4S2 B6159586 IR 143 CAS No. 54849-65-9

IR 143

Cat. No. B6159586
CAS RN: 54849-65-9
M. Wt: 810.4
InChI Key:
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Description

IR 143 is a synthetic compound that has been studied for its potential applications in laboratory experiments. It is a member of the family of compounds known as imidazolium-based ionic liquids (ILs). IR 143 is a colorless, liquid compound that has a low vapor pressure and a high boiling point. It is also known as 1-butyl-3-methylimidazolium chloride and has the molecular formula C6H11N2Cl.

Mechanism of Action

IR 143 is a type of ionic liquid that has a unique structure. It consists of a positively charged cation (1-butyl-3-methylimidazolium) and a negatively charged anion (chloride). The positively charged cation is hydrophobic, meaning it is repelled by water. This property allows IR 143 to act as a solvent in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of IR 143 have not been studied extensively. However, studies have shown that IR 143 does not have any significant effect on the human body. It is not toxic and does not cause any adverse reactions. It is also not flammable and does not pose any fire hazards.

Advantages and Limitations for Lab Experiments

The main advantage of using IR 143 in laboratory experiments is its unique properties. It is non-flammable and non-toxic, making it an ideal solvent for a variety of reactions. Additionally, its hydrophobic nature allows it to be used in the extraction of bioactive compounds from plant materials.
The main limitation of using IR 143 in laboratory experiments is its cost. It is a relatively expensive compound and may not be economically feasible for some experiments. Additionally, it may not be suitable for certain reactions due to its unique properties.

Future Directions

The potential applications of IR 143 are still being explored. Possible future directions include its use in the synthesis of new materials, such as polymers and pharmaceuticals. Additionally, its use in the extraction of bioactive compounds from plant materials could be further explored. Other potential applications include its use as a solvent in organic synthesis, as a catalyst in polymer synthesis, and as a reagent in chemical reactions.

Synthesis Methods

IR 143 can be synthesized by the reaction of 1-butyl-3-methylimidazole and hydrochloric acid. The reaction is carried out in a two-step process. First, the 1-butyl-3-methylimidazole is reacted with hydrochloric acid to form an imidazolium chloride salt. This salt is then reacted with additional hydrochloric acid to form IR 143.

Scientific Research Applications

IR 143 has been studied for its potential applications in laboratory experiments. It is a non-flammable and non-toxic compound that can be used as a solvent in the synthesis of organic compounds. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of pharmaceuticals. Additionally, IR 143 has been studied for its potential use in the extraction of bioactive compounds from plant materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of IR 143 involves the condensation of 2,4-dimethylaniline with benzaldehyde followed by oxidation and coupling reactions.", "Starting Materials": [ "2,4-dimethylaniline", "benzaldehyde", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethylaniline and benzaldehyde in ethanol and add sodium hydroxide to the mixture.", "Step 2: Heat the mixture under reflux for several hours to form the Schiff base.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in a mixture of sulfuric acid and water.", "Step 5: Add hydrogen peroxide to the mixture and heat under reflux to oxidize the Schiff base to the corresponding imine.", "Step 6: Cool the mixture and filter the precipitate.", "Step 7: Dissolve the precipitate in a mixture of sodium hydroxide and water.", "Step 8: Add sodium chloride to the mixture and heat under reflux to couple the imine to form IR 143.", "Step 9: Cool the mixture and filter the precipitate.", "Step 10: Wash the precipitate with water and dry to obtain IR 143." ] }

CAS RN

54849-65-9

Product Name

IR 143

Molecular Formula

C47H40ClN3O4S2

Molecular Weight

810.4

Purity

0

Origin of Product

United States

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